molecular formula C11H8O2 B8625194 4-Phenyl-3-furaldehyde

4-Phenyl-3-furaldehyde

Cat. No. B8625194
M. Wt: 172.18 g/mol
InChI Key: WNBISMIPMQKVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-3-furaldehyde is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-3-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-3-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Phenyl-3-furaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4-phenylfuran-3-carbaldehyde

InChI

InChI=1S/C11H8O2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H

InChI Key

WNBISMIPMQKVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC=C2C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-phenyl-3-furanmethanol (458 mg, 2.63 mmol), powdered 4A molecular sieves (500 mg), 4-methyl-morpholine-N-oxide (462 mg, 3.95 mmol) and tetrapropylammonium perruthenate (46 mg, 0.13 mmol) in anhydrous dichloromethane (40 ml) were stirred at room temperature for 3 hours. Residue was filtered through silica and concentrated to a brown oil which was purified by flash chromatography on silica using 10% ethyl ether/hexanes to give the titled aldehyde.
Quantity
458 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
462 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
46 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3-phenyl-4-furylmethanol (Compound 19, 458 mg, 2.63 mmol), powdered 4A molecular sieves (500 mg), 4-methyl-morpholine-N-oxide (462 mg, 3.95 mmol) and tetrapropylammonium perruthenate (46 mg, 0.13 mmol) in anhydrous dichloromethane (40 ml) were stirred at room temperature for 3 hours. Residue was filtered through silica and concentrated to a brown oil which was purified by flash chromatography on silica using 10% ethyl ether/hexanes to give the titled aldehyde.
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
462 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
46 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Prepare a solution of (4-phenylfuran-3-yl)methanol (2.3 g, 13.2 mmol) in methylene chloride (20 mL). Add N-methylmorpoline N-oxide (2.2 g, 18.5 mmol) and powdered 4 Å molecular sieves. Cool the mixture to 0° C. and add tetra-n-propyl ammonium perruthenate. Warm the mixture to room temperature and stir for an additional 3 hours. Filter the reaction mixture through Celite® and concentrate the filtrate. Perform flash chromatography on silica gel eluting with 10% diethyl ether/hexane to afford 1.36 g of 4-phenyl-3-formylfuran. 1H NMR (CDCl3) δ 10.01 (s, 1H), 8.15 (s, 1H), 7.60 (s, 1H), 7.35-7.54 (m, 5H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-oxide
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-phenyl-3-furanmethanol (Compound 53, 458 mg, 2.63 mmol), powdered 4A molecular sieves (500 mg), 4-methyl-morpholine-N-oxide (462 mg, 3.95 mmol) and tetrapropylammonium perruthenate (46 mg, 0.13 mmol) in anhydrous dichloromethane (40 ml) were stirred at room temperature for 3 hours. Residue was filtered through silica and concentrated to a brown oil which was purified by flash chromatography on silica using 10% ethyl ether/hexanes to give the titled aldehyde.
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
462 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
46 mg
Type
catalyst
Reaction Step Five

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